Diethylstilbestrol
Overview
Description
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that was developed to supplement a woman’s natural estrogen production . It was prescribed to pregnant women for several decades to prevent miscarriages or premature deliveries . The number of women who took DES is hard to know precisely, but it has been estimated that over 10 million people have been exposed around the world .
Synthesis Analysis
DES was synthesized by several different pharmaceutical laboratories around the world . It was not patented due to public funding of the research . A study reported the synthesis of DES metabolites and derivatives .
Molecular Structure Analysis
The molecular formula of DES is C18H20O2 . It has a role as an antineoplastic agent, a carcinogenic agent, a xenoestrogen, an EC 3.6.3.10 (H (+)/K (+)-exchanging ATPase) inhibitor, an antifungal agent, an endocrine disruptor, an EC 1.1.1.146 (11beta-hydroxysteroid dehydrogenase) inhibitor, an autophagy inducer and a calcium channel blocker .
Chemical Reactions Analysis
A study characterized a novel DES-degrading Bacillus subtilis JF and analyzed the degradation metabolites . The strain was collected at the China General Microbiological Culture Collection Center . The environmental effects, such as DES concentrations, pH levels, and temperature, on the strain’s degradation ability were tested .
Physical And Chemical Properties Analysis
DES is an odorless tasteless white crystalline powder . It is very slightly soluble in water, soluble in aqueous solutions of alkali hydroxides, soluble in 3 parts of ether, in 5 parts of 95% v/v alcohol and in 40 parts of arachis oil, slightly soluble in chloroform .
Scientific Research Applications
Treatment of Prostate Cancer
- Scientific Field: Oncology .
- Summary of Application: DES is used as a hormonal therapy drug to treat advanced prostate cancer when other treatments are not suitable or no longer working .
- Methods of Application: DES comes as tablets that patients can take at home . The tablets should be swallowed whole, with a glass of water, and taken at the same time every day .
- Results or Outcomes: DES reduces the amount of testosterone made by the body, which reduces testosterone levels and may help to control the cancer .
Prevention of Miscarriage or Premature Delivery
- Scientific Field: Obstetrics .
- Summary of Application: DES was prescribed to pregnant women between 1940 and 1971 to prevent miscarriage, premature labor, and related complications of pregnancy .
- Methods of Application: DES was administered orally to pregnant women .
- Results or Outcomes: Studies in the 1950s showed that DES was not effective in preventing these problems . It was also linked to a rare vaginal cancer in female offspring .
Modification of the Structure of Model Membranes
- Scientific Field: Biochemistry .
- Summary of Application: DES modifies the structure of model membranes and is localized close to the first carbons of the fatty acyl chains .
- Methods of Application: Differential scanning calorimetry (DSC), small-angle X-ray diffraction (SAXD), X-ray diffraction, and 31 P-NMR spectroscopy were used to study the effect of DES on the L α -to-H II phase transition .
- Results or Outcomes: DES fluidized the membrane and increased the thickness of the water layer between phospholipid membranes .
Effects on Zebrafish Gonad Development
- Scientific Field: Developmental Biology .
- Summary of Application: DES can affect normal sexual function and organism development in zebrafish .
- Methods of Application: Juvenile zebrafish were exposed to DES (100 and 1000 ng/L) in three different stages of development .
- Results or Outcomes: Exposure to DES not only affects the development of zebrafish, but also affects the population development .
Hormone Therapy for Menopausal Symptoms and Estrogen Deficiency
- Scientific Field: Endocrinology .
- Summary of Application: DES was used as a hormone therapy drug for menopausal symptoms and estrogen deficiency .
- Methods of Application: DES was administered orally or by injection .
- Results or Outcomes: DES was effective in treating menopausal symptoms and estrogen deficiency, but its use has been discontinued due to the discovery of its adverse effects .
Veterinary Use for Canine Incontinence and Livestock Growth Promotion
- Scientific Field: Veterinary Medicine .
- Summary of Application: DES was used in veterinary medicine for canine incontinence and livestock growth promotion .
- Methods of Application: DES was administered orally to dogs and livestock .
- Results or Outcomes: While DES was effective in treating canine incontinence and promoting livestock growth, its use has been discontinued due to the discovery of its adverse effects .
Hormone Therapy for Breast Cancer
- Scientific Field: Oncology .
- Summary of Application: DES was used as a hormonal therapy drug for the treatment of breast cancer .
- Methods of Application: DES was administered orally or by injection .
- Results or Outcomes: DES was effective in treating breast cancer, but its use has been discontinued due to the discovery of its adverse effects .
Use in Predictive Machine-Learning Models
- Scientific Field: Data Science .
- Summary of Application: DES is used in structured datasets to build, train, and validate predictive machine-learning models .
- Methods of Application: The specific methods of application would depend on the nature of the dataset and the specific machine-learning model being used .
- Results or Outcomes: The outcomes would vary based on the specific predictive model and the dataset .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040770 | |
Record name | (Z,E)-Diethylstilbestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.09e-02 g/L | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | |
CAS RN |
6898-97-1, 56-53-1 | |
Record name | (Z,E)-Diethylstilbestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylstilbestrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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